2-Fluoro-3-hydrazinylbenzoic acid
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Overview
Description
2-Fluoro-3-hydrazinylbenzoic acid is an organic compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol It is characterized by the presence of a fluorine atom at the second position and a hydrazinyl group at the third position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-hydrazinylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of nucleophilic fluorination and the use of readily available starting materials suggest that scalable production is feasible.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-hydrazinylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-3-hydrazinylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-3-hydrazinylbenzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The hydrazinyl group can form covalent bonds with enzyme active sites, leading to inhibition.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Hydrazinylbenzoic acid: Lacks the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
2-Fluoro-3-hydrazinylbenzoic acid is unique due to the presence of both the fluorine atom and the hydrazinyl group, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-3-hydrazinylbenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(7(11)12)2-1-3-5(6)10-9/h1-3,10H,9H2,(H,11,12) |
InChI Key |
NOXZITYQRAJJEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)NN)F)C(=O)O |
Origin of Product |
United States |
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